

Head-to-head comparison of Candicidin A3 and Nystatin against Candida species

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Compound of Interest		
Compound Name:	Candicidin A3	
Cat. No.:	B607546	Get Quote

A Head-to-Head Comparison of Candicidin and Nystatin Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. Polyene macrolide antifungals have long been a cornerstone of anti-Candida therapy. This guide provides a head-to-head comparison of two such agents: Candicidin and Nystatin. While Nystatin is a well-established therapeutic, Candicidin, a complex of related heptaenes including **Candicidin A3**, has also demonstrated potent anti-Candida activity. This document aims to provide an objective comparison of their in vitro performance, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these compounds.

Mechanism of Action: A Shared Strategy Targeting Ergosterol

Both Candicidin and Nystatin belong to the polyene class of antifungals and share a similar mechanism of action.[1][2] Their primary target is ergosterol, the major sterol component of the



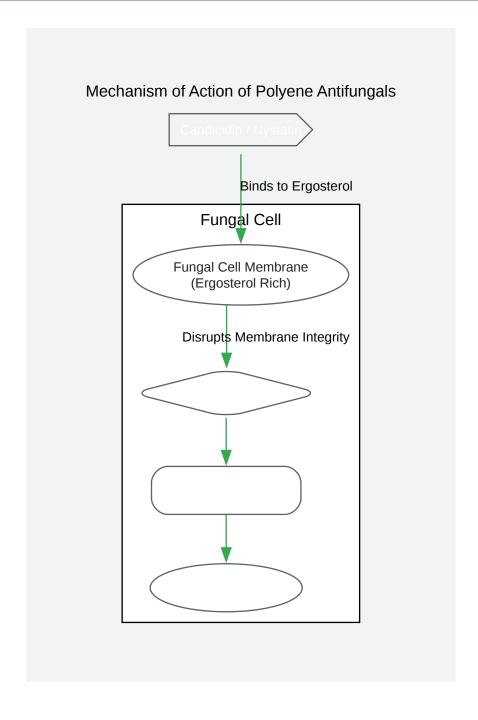




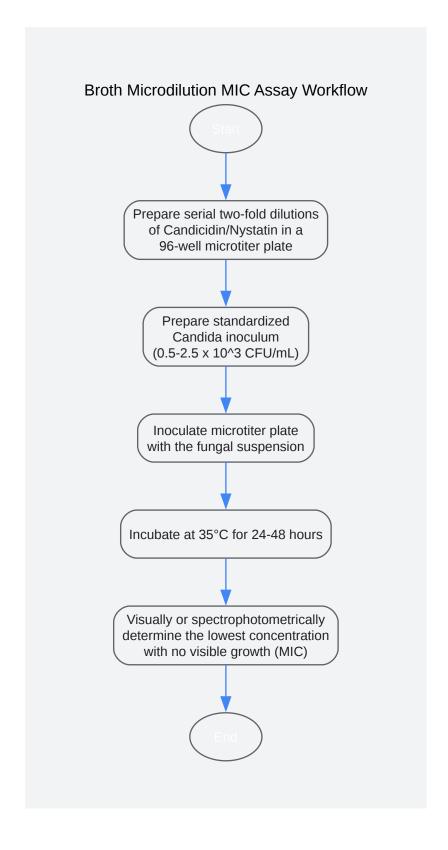
fungal cell membrane. In contrast, the principal sterol in mammalian cell membranes is cholesterol, providing a degree of selective toxicity.[3]

The polyenes bind to ergosterol, leading to the formation of pores or channels in the fungal cell membrane.[1][3][4] This disruption of membrane integrity results in increased permeability, causing the leakage of essential intracellular components, particularly potassium ions (K+).[1] [5][6] The subsequent loss of ionic gradients and vital cellular contents leads to fungal cell death.[1][4]

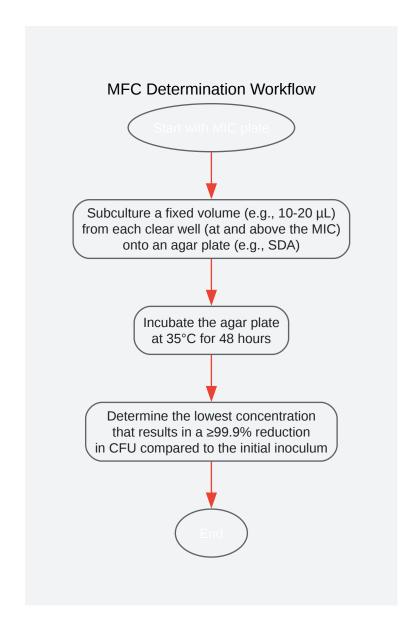












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